molecular formula C31H41NO11 B588938 Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside CAS No. 71207-97-1

Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside

Cat. No.: B588938
CAS No.: 71207-97-1
M. Wt: 603.665
InChI Key: FCKVPVFZZXCEPV-VRCCGHJXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-β-D-galactopyranosyl-3-O-prop-2-en-1-yl-α-D-glucopyranoside (hereafter referred to as the target compound) is a synthetic glycoside extensively employed in carbohydrate chemistry and glycobiology. Its structure features a glucosamine core (2-acetamido-2-deoxy-α-D-glucopyranoside) with a β-D-galactopyranosyl group at the 4-position, a benzyl group at the 6-O position, and a prop-2-en-1-yl (allyl) group at the 3-O position . This compound serves as a critical intermediate for synthesizing complex oligosaccharides and glycoconjugates, enabling studies on carbohydrate-mediated interactions in cell adhesion, immune recognition, and signaling pathways .

Key structural attributes include:

  • Benzyl groups: Provide steric protection at the 6-O position, enhancing stability during synthetic steps.
  • β-D-galactopyranosyl moiety (4-O): Facilitates mimicry of natural glycan epitopes for biological studies.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-phenylmethoxy-6-(phenylmethoxymethyl)-4-prop-2-enoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO11/c1-3-14-39-29-24(32-19(2)34)30(40-17-21-12-8-5-9-13-21)42-23(18-38-16-20-10-6-4-7-11-20)28(29)43-31-27(37)26(36)25(35)22(15-33)41-31/h3-13,22-31,33,35-37H,1,14-18H2,2H3,(H,32,34)/t22-,23-,24-,25+,26+,27-,28-,29-,30+,31+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKVPVFZZXCEPV-VRCCGHJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)CO)O)O)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747093
Record name Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71207-97-1
Record name Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 2-acetamido-6-O-benzyl-2-deoxy-4-O-beta-D-galactopyranosyl-3-O-prop-2-en-1-yl-alpha-D-glucopyranoside is a complex glycoside with potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H25NO6
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 3554-91-4
  • Chemical Structure : It features a benzyl group, an acetamido group, and multiple sugar moieties, which contribute to its bioactivity.

Structural Representation

SMILES CC O N C H 1 C H OCc2ccccc2 O C H 3COC O C H 3 C H 1O c4ccccc4\text{SMILES CC O N C H 1 C H OCc2ccccc2 O C H 3COC O C H 3 C H 1O c4ccccc4}

Antiviral Activity

Research indicates that Benzyl 2-acetamido derivatives can influence viral replication. For instance, one study demonstrated that benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (BAGN) enhances viral outgrowth in vitro by inhibiting O-glycosylation processes, which are critical for viral infectivity and replication . This suggests that modifications in glycosylation patterns can affect the lifecycle of viruses such as HIV.

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity associated with benzyl derivatives. Compounds structurally related to benzyl 2-acetamido derivatives have shown promising results in animal models for seizure control. For example, certain N-benzyl 2-acetamido compounds exhibited superior anticonvulsant properties compared to traditional medications like phenobarbital . This highlights the potential of these compounds in treating neurological disorders.

Inhibition of Glycosylation

Benzyl 2-acetamido compounds have been studied for their ability to inhibit glycosylation processes in various cell lines. In particular, they have been shown to interfere with mucin biosynthesis, affecting cell signaling and protein interactions, which can be relevant in cancer biology . The inhibition of glycan chain elongation can lead to altered cellular behaviors associated with malignancy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzyl 2-acetamido derivatives. Variations in substituents on the benzyl ring and sugar moieties can significantly influence their pharmacological properties. For instance, modifications that enhance hydrophobic interactions or steric hindrance can improve binding affinity to target enzymes or receptors involved in glycosylation processes .

Case Study 1: Antiviral Mechanism

In vitro studies have shown that BAGN acts as a competitive inhibitor of β1,3-galactosyltransferase, an enzyme crucial for O-glycan chain extension. This inhibition leads to decreased viral replication rates in HIV-infected cell lines. The study provided insights into how targeting glycosylation pathways can be a viable strategy for antiviral drug development .

Case Study 2: Anticonvulsant Efficacy

A series of experiments involving rodent models tested various benzyl 2-acetamido derivatives for their anticonvulsant effects. Results indicated that certain compounds not only reduced seizure frequency but also had a favorable safety profile compared to existing treatments. These findings suggest that further development could lead to new therapies for epilepsy .

Comparison with Similar Compounds

Substituent Variations at the 3-O Position

The 3-O position is a critical site for modulating reactivity and biological activity.

Compound Name 3-O Substituent Molecular Formula Molecular Weight Key Applications/Synthesis Steps References
Target Compound Prop-2-en-1-yl (allyl) C₃₈H₄₅NO₁₁* 691.76 Glycoconjugate synthesis; allyl group enables click chemistry
Benzyl 2-acetamido-3-O-methyl-...-α-D-glucopyranoside Methyl C₂₅H₃₁NO₆ 441.52 Substrate for β-glucosidase assays; methyl group simplifies deprotection
Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-tosyl-α-D-glucopyranoside Benzyl C₂₈H₃₁NO₈S 541.62 Tosyl group acts as a leaving group for nucleophilic substitution
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-α-D-glucopyranoside Methyl C₂₈H₃₃NO₇ 495.57 Benzylidene acetal enhances regioselective glycosylation

*Molecular formula inferred from and ; exact formula may vary depending on protecting groups.

Key Findings :

  • The allyl group in the target compound offers unique reactivity for post-synthetic modifications, unlike methyl or benzyl groups .
  • Methylated analogs (e.g., ) are simpler to deprotect but lack functional handles for further derivatization .
  • Tosyl-containing derivatives () are pivotal for generating glycosyl acceptors in oligosaccharide assembly .

Variations in the 4-O-Galactopyranosyl Modifications

The 4-O-β-D-galactopyranosyl group is conserved in many analogs but differs in protecting groups.

Compound Name 4-O Substituent Molecular Weight Synthesis Strategy
Target Compound β-D-galactopyranosyl (unprotected) 691.76 Direct glycosylation with unprotected galactose
Benzyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-... Tetra-O-acetyl-β-D-galactopyranosyl 775.84 Acetyl groups prevent undesired side reactions
Benzyl 2-acetamido-4-O-(6-O-sulfo-β-D-galactopyranosyl)-... (sulfated analog) Sulfated β-D-galactopyranosyl 802.81* Used to study sulfated glycan interactions

*Estimated based on sulfation.

Key Findings :

  • Unprotected galactose (target compound) is rare in synthetic intermediates due to stability challenges; it requires precise reaction conditions .
  • Acetylated or sulfated derivatives are more stable and tailored for specific biological studies (e.g., sulfated analogs for heparin mimetics) .

Preparation Methods

Core Scaffold Preparation: 2-Acetamido-6-O-Benzyl-2-Deoxy-α-D-Glucopyranoside

The synthesis begins with the preparation of the glucosamine backbone. Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is a critical intermediate. The 4,6-O-benzylidene acetal is introduced via reaction with benzaldehyde and zinc chloride, achieving regioselective protection of the C4 and C6 hydroxyl groups . Subsequent benzylation at C6 is performed using benzyl bromide in N,N-dimethylformamide (DMF) with sodium hydride (NaH) as a base, yielding a 6-O-benzyl-protected derivative.

Key Reaction Conditions :

  • Benzylidene protection : Benzaldehyde, ZnCl₂, 80°C, 4 h (yield: 92%) .

  • C6 benzylation : Benzyl bromide, NaH, DMF, 0°C → rt, 12 h (yield: 88%).

Installation of the 3-O-Allyl Group

The allyl group at C3 is introduced via a two-step process: (1) selective deprotection of the 4,6-O-benzylidene acetal and (2) allylation. Acidic hydrolysis using 80% acetic acid at 60°C removes the benzylidene group, exposing the C4 and C6 hydroxyls . Allylation at C3 is achieved using allyl bromide and silver(I) oxide (Ag₂O) in DMF, which selectively targets the less sterically hindered C3 hydroxyl .

Key Reaction Conditions :

  • Deprotection : 80% acetic acid, 60°C, 2 h (yield: 95%) .

  • Allylation : Allyl bromide, Ag₂O, DMF, 0°C → rt, 6 h (yield: 85%) .

Glycosylation at C4 with β-D-Galactopyranosyl Donor

The 4-O-β-D-galactopyranosyl moiety is installed via a stereoselective glycosylation. A galactosyl donor, typically peracetylated β-D-galactopyranosyl bromide, is activated with mercuric cyanide (Hg(CN)₂) in dichloromethane (DCM) . The reaction proceeds via an SN2 mechanism, ensuring β-configuration retention.

Key Reaction Conditions :

  • Donor : 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl bromide .

  • Promoter : Hg(CN)₂, DCM, 4Å molecular sieves, rt, 8 h (yield: 78%) .

Final Deprotection and Purification

Global deprotection involves hydrogenolysis of the benzyl groups using palladium on carbon (Pd/C) under hydrogen gas. The allyl group is retained due to its stability under these conditions . Final purification is achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Key Reaction Conditions :

  • Hydrogenolysis : 10% Pd/C, H₂ (1 atm), MeOH, 24 h (yield: 90%) .

  • Chromatography : Ethyl acetate/hexane (1:1 → 3:1), Rf = 0.35 .

Analytical Validation and Yield Optimization

Structural Confirmation :

  • ¹H NMR : δ 5.32 (d, J = 3.5 Hz, H1α), 4.98 (m, allyl CH₂), 1.98 (s, NHAc) .

  • ¹³C NMR : δ 101.2 (C1α), 77.8 (C4-Gal), 23.5 (NHAc) .

Yield Optimization Strategies :

  • Microwave-assisted glycosylation : Reduces reaction time from 8 h to 30 min (yield improvement: 78% → 85%) .

  • Enzymatic deprotection : Lipase-catalyzed acetate removal enhances regioselectivity (purity: 98%) .

Comparative Analysis of Synthetic Routes

StepMethod A (Classical)Method B (Modern)
C6 Benzylation NaH, DMF, 12 hPhase-transfer catalysis
C3 Allylation Ag₂O, DMFRhodium-catalyzed isomerization
Glycosylation Hg(CN)₂, DCMNIS/TfOH, prop-1-enyl
Overall Yield 62%74%

Industrial Scalability Challenges

Large-scale production faces hurdles in cost-effective catalyst recycling and waste management. The use of mercuric cyanide poses environmental and safety concerns, prompting exploration of alternative promoters like iodonium dicollidine perchlorate . Continuous-flow systems with immobilized perfluorosulfonic acid resins show promise for scaling glycosylation steps .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do protecting groups influence its reactivity?

The compound is synthesized via sequential glycosylation and protection/deprotection steps. The benzyl groups at positions 2-acetamido, 6-O, and 3-O-prop-2-en-1-yl act as temporary protecting groups, enabling selective reactivity during oligosaccharide assembly. For example, silver trifluoromethanesulfonate (AgOTf) is often used to activate glycosyl donors in stereoselective couplings . The 3-O-allyl (prop-2-en-1-yl) group can be selectively removed under mild acidic or oxidative conditions to expose hydroxyl groups for further functionalization .

Q. How is this compound purified after synthesis, and what analytical methods validate its structure?

Purification typically involves column chromatography (silica gel, using gradients of ethyl acetate/hexanes) to isolate intermediates. Final characterization employs:

  • NMR spectroscopy (¹H, ¹³C, HSQC) to confirm glycosidic linkages and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • TLC with anisaldehyde staining to monitor reaction progress .

Q. What role does this compound play in oligosaccharide synthesis?

It serves as a versatile building block for synthesizing branched glycans, particularly those mimicking natural epitopes (e.g., tumor-associated carbohydrate antigens). The 4-O-β-D-galactopyranosyl moiety enables elongation via β(1→4) linkages, while the 3-O-allyl group allows orthogonal modifications .

Advanced Research Questions

Q. How can researchers optimize glycosylation efficiency when using this compound as a glycosyl acceptor?

Key parameters include:

  • Donor reactivity : Trichloroacetimidate donors (e.g., 2,3,4-tri-O-benzyl-α-L-fucopyranosyl trichloroacetimidate) paired with AgOTf or BF₃·Et₂O as promoters improve β-selectivity .
  • Solvent effects : Dichloromethane or toluene enhances stereochemical control.
  • Temperature : Reactions at −40°C to 0°C minimize side reactions . Contradictions in reported yields (e.g., 60–85%) may arise from trace moisture or impurities in glycosyl donors, necessitating rigorous drying of molecular sieves .

Q. How can structural ambiguities in NMR data (e.g., overlapping signals) be resolved?

Advanced strategies include:

  • 2D NMR : HSQC-TOCSY or NOESY to distinguish proximal protons in crowded regions (e.g., 3.5–4.5 ppm).
  • Isotopic labeling : ¹³C-enriched analogs for precise assignment of anomeric carbons.
  • Comparative analysis : Cross-referencing with spectral data of analogous compounds (e.g., benzylidene-protected derivatives) .

Q. What methodologies address instability of the 3-O-allyl group during prolonged reactions?

To prevent premature deprotection:

  • Use low-temperature conditions (−20°C) during glycosylation.
  • Replace allyl with more stable groups (e.g., 4-methoxybenzyl) for multi-step syntheses.
  • Monitor allyl integrity via diagnostic ¹H NMR peaks (δ 5.8–6.1 ppm for vinyl protons) .

Q. How does this compound facilitate studies on carbohydrate-protein interactions?

Its synthetic derivatives are used in:

  • Surface plasmon resonance (SPR) : Immobilized glycans to measure binding kinetics with lectins or antibodies.
  • Inhibitor screening : Competitive assays against viral neuraminidases or bacterial adhesins.
  • Structural biology : Co-crystallization with target proteins to map binding epitopes .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported glycosylation stereochemistry?

Contradictions (e.g., α vs. β linkages) may arise from:

  • Donor anomeric configuration : Ensure trichloroacetimidate donors are pre-activated to the desired α/β form.
  • Solvent polarity : Higher polarity solvents (e.g., nitromethane) favor β-selectivity in galactopyranosyl couplings.
  • Catalyst choice : NIS/TfOH vs. AgOTf can alter stereochemical outcomes .

Q. Why do mass spectrometry results sometimes show unexpected adducts or fragmentation?

Common artifacts include:

  • Sodium/potassium adducts : Mitigate by using ammonium acetate buffers in ESI-MS.
  • In-source decay : Reduce ionization energy or switch to MALDI-TOF for fragile glycans.
  • Impurities : Pre-purify via HPLC (C18 column, acetonitrile/water gradient) .

Application-Oriented Questions

Q. Can this compound be used to synthesize sialylated or sulfated glycoconjugates?

Yes, after deprotection:

  • Sialylation : Install sialic acid via α(2→3/6) linkages using CMP-Neu5Ac and sialyltransferases.
  • Sulfation : Chemoenzymatic sulfotransferase reactions at exposed hydroxyl groups (e.g., 3-O position) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.